molecular formula C15H20O5 B3118919 5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid CAS No. 24394-14-7

5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid

Cat. No.: B3118919
CAS No.: 24394-14-7
M. Wt: 280.32 g/mol
InChI Key: IZGYIFFQBZWOLJ-KFWWJZLASA-N
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Description

5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[321]octan-8-yl]-3-methylpenta-2,4-dienoic acid is a complex organic molecule known for its unique structure and diverse functional groups

Mechanism of Action

Target of Action

The primary target of this compound is the Abscisic Acid Receptor PYL2 . This receptor is a key component in the signaling pathway of the plant hormone abscisic acid (ABA), which plays a crucial role in plant growth and development, especially in response to environmental stress.

Mode of Action

The compound interacts with the Abscisic Acid Receptor PYL2 by binding to its active site . This binding event triggers a conformational change in the receptor, which in turn initiates a cascade of downstream signaling events.

Biochemical Pathways

Upon binding to the receptor, the compound affects the ABA signaling pathway . This pathway is involved in various physiological processes in plants, including seed dormancy, germination, growth, and response to environmental stresses such as drought and salinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid involves multiple steps, starting from readily available precursors. Typically, the synthetic route includes:

  • Formation of the oxabicyclo[3.2.1]octane scaffold: through a series of cyclization reactions.

  • Introduction of functional groups: such as hydroxy and methyl groups under controlled conditions.

  • Oxidation and reduction reactions: to obtain the desired stereochemistry and functional group placement.

Key reaction conditions involve precise temperature control, pH adjustment, and the use of specific catalysts to drive the reactions to completion with high yield and purity.

Industrial Production Methods

Industrial production leverages scalable methods, including:

  • Batch and continuous flow reactors: for optimized reaction control.

  • Purification techniques: like chromatography and crystallization to achieve high purity.

  • Automation and monitoring systems: to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, forming derivatives with higher oxidation states.

  • Reduction: : Reduction reactions convert it to more reduced forms, altering its functional groups.

  • Substitution: : Various substitution reactions replace functional groups, producing diverse analogs.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride in inert atmospheres.

  • Substitution: : Utilizing nucleophiles or electrophiles in polar aprotic solvents.

Major Products

  • Oxidized derivatives: : Yielding ketones and aldehydes.

  • Reduced products: : Resulting in alcohols and alkanes.

  • Substituted compounds: : Producing a range of functionalized analogs.

Scientific Research Applications

Chemistry

  • Reaction intermediates: : Serving as intermediates in complex organic synthesis.

  • Catalysts: : Acting as catalysts or catalyst precursors in organic reactions.

Biology

  • Biochemical studies: : Used to probe enzyme mechanisms and pathways.

  • Molecular probes: : Applied in imaging and diagnostic tools.

Medicine

  • Drug development: : Explored for potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.

  • Pharmacological research: : Studied for its effects on various biological targets and systems.

Industry

  • Material science: : Incorporated into polymers and advanced materials for enhanced properties.

  • Agricultural chemicals: : Evaluated for use in pesticides and growth regulators.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid stands out due to its:

  • Unique bicyclic structure: : Providing distinct chemical and biological properties.

  • Versatility in reactions: : Undergoing diverse chemical transformations.

  • Broad applications: : Spanning multiple fields from chemistry to medicine.

Similar Compounds

  • 8-Hydroxy-2-(2-hydroxy-3-isopropyl-5-methylphenyl)-4-oxo-4H-chromene-3-carboxylic acid: : Another multifunctional compound with applications in drug development.

  • 5-Methyl-3-oxo-2-(p-tolyl)cyclopentane-1-carboxylic acid: : Known for its use in biochemical studies and synthetic chemistry.

  • 6-Oxo-2-methyl-4-(3-nitrophenyl)-5,6-dihydro-2H-pyran-3-carboxylic acid: : Studied for its diverse chemical reactivity and potential therapeutic uses.

This compound's multifaceted nature makes it a topic of ongoing research and exploration, highlighting its potential to drive advancements across various scientific domains.

Properties

IUPAC Name

5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/t13-,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGYIFFQBZWOLJ-KFWWJZLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)O)C=C[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 2
5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 3
5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 4
5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 5
5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 6
5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid

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